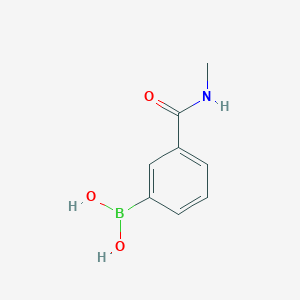

3-(N-Methylaminocarbonyl)phenylboronic acid

Beschreibung

3-(N-Methylaminocarbonyl)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methylaminocarbonyl (-CONHCH₃) group at the 3-position. This functional group combines the boronic acid's diol-binding capability with hydrogen-bonding and hydrophobic interactions mediated by the amide moiety. The compound is widely studied for its applications in biomolecular sensing, drug delivery, and organic synthesis due to its reversible binding to sugars, glycoproteins, and other diol-containing biomolecules . Its structural uniqueness lies in the balance between electronic effects (from the boronic acid) and steric/chelation properties imparted by the methylaminocarbonyl substituent.

Eigenschaften

IUPAC Name |

[3-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYFFPNFUVMBPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378523 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832695-88-2 | |

| Record name | 3-(N-Methylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-Methylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(N-Methylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenylboronic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Suzuki-Miyaura Coupling Reactions : 3-(N-Methylaminocarbonyl)phenylboronic acid is used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing biaryl compounds. This reaction is fundamental in organic synthesis for creating complex molecules from simpler ones.

Biology

- Enzyme Inhibition Studies : The compound has been employed in studying enzyme inhibition, particularly against β-lactamases, which are responsible for antibiotic resistance. Research has shown that derivatives of phenylboronic acids can inhibit class A carbapenemases (e.g., KPC-2), restoring the efficacy of β-lactam antibiotics against resistant strains .

Medicine

- Cancer Therapy : Its ability to inhibit specific enzymes involved in tumor growth makes it a candidate for developing targeted cancer therapies. For instance, it has been investigated as a potential inhibitor for Bruton's tyrosine kinase (BTK), implicated in various cancers.

- Fluorescent Probes : The compound has also been utilized to create fluorescent probes for detecting sialic acid residues on cell surfaces, aiding in research on cancer progression and immune evasion mechanisms .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(N-Methylaminocarbonyl)phenylboronic acid | Similar N-methylaminocarbonyl group at para position | 1.00 |

| 3-(Dimethylcarbamoyl)phenylboronic acid | Contains dimethylcarbamoyl instead of methylaminocarbonyl | 0.97 |

| 4-(Dimethylcarbamoyl)phenylboronic acid | Dimethylcarbamoyl at para position | 0.97 |

| 4-(Cyclopropylcarbamoyl)phenylboronic acid | Cyclopropyl group instead of methyl | 0.95 |

| 4-((2-(Dimethylamino)ethyl)carbamoyl)phenylboronic acid hydrochloride | Contains a dimethylamino ethyl substituent | 0.92 |

This table illustrates the unique structural features of this compound compared to other derivatives, highlighting its distinct reactivity and specificity towards certain biomolecules.

Case Studies

- Inhibition of KPC-2 : A study published in Nature Communications demonstrated that derivatives of phenylboronic acids could effectively inhibit KPC-2, restoring susceptibility to meropenem in clinical strains overexpressing this enzyme. The study utilized molecular docking and enzyme kinetics to elucidate binding mechanisms .

- Development of Sialic Acid Probes : Research published in Angewandte Chemie International Edition showcased the development of a fluorescent probe based on this compound for detecting sialic acids on cell surfaces. This probe was crucial for investigating the biological roles of sialic acids in cellular processes relevant to cancer.

Wirkmechanismus

The mechanism of action of 3-(N-Methylaminocarbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, leading to inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

3-Aminophenylboronic Acid

- Structure: Features a primary amino (-NH₂) group at the 3-position.

- Binding Affinity : Exhibits moderate binding to sialic acids (e.g., Neu5Ac) with a stability constant of ~11.6 M⁻¹ at pH 7.4, as reported by Djanashvili et al. .

- Key Difference: The lack of a carbonyl group reduces hydrogen-bonding capacity compared to 3-(N-methylaminocarbonyl)phenylboronic acid, resulting in lower specificity for complex biomolecules.

3-(N,N-Dimethylaminocarbonyl)phenylboronic Acid

- Structure: Contains a dimethylaminocarbonyl (-CON(CH₃)₂) group.

- Electronic Effects : The electron-donating methyl groups may slightly lower the boronic acid’s Lewis acidity compared to the N-methyl derivative.

3-(Propionamido)phenylboronic Acid

- Structure : Substituted with a propionamide (-CONHCH₂CH₂CH₃) group.

- Binding Performance : Demonstrates a high binding constant (37.6 M⁻¹ at pH 7.4) with Neu5Ac, attributed to favorable intramolecular hydrogen bonding between the amide and glycerol moieties of Neu5Ac .

- Comparison : The longer alkyl chain may enhance hydrophobic interactions but reduce solubility in aqueous media compared to the methyl-substituted analog.

Functional Group Modifications

3-Carboxyphenylboronic Acid

- Structure : Features a carboxylic acid (-COOH) group at the 3-position.

- Solubility : Higher aqueous solubility due to the ionizable carboxyl group, making it suitable for physiological applications.

- Binding Mechanism: Primarily interacts via electrostatic interactions, which may compromise specificity compared to the amide-mediated binding of this compound .

3-(3-Fluorobenzylcarbamoyl)phenylboronic Acid

- Structure : Incorporates a fluorinated benzylcarbamoyl group.

- Applications : Fluorine’s hydrophobic and halogen-bonding properties make this compound advantageous in targeting membrane-bound biomolecules .

Binding Constants and Selectivity

The table below summarizes binding constants (K) of selected phenylboronic acid derivatives with Neu5Ac and other biomolecules:

Mechanistic Insights and Controversies

The binding mechanism of phenylboronic acids to Neu5Ac remains debated:

- Otsuka et al. propose interaction with the glycerol tail (C-7/C-8) of Neu5Ac via hydrogen bonding with the amide group .

- Djanashvili et al. argue for primary binding to the α-hydroxycarboxylate unit (C-1/C-2) at physiological pH, with a shift to the glycerol tail at higher pH .

- This compound likely exploits both hydrogen bonding (amide) and boronate-diol esterification, enhancing versatility in biomolecular recognition.

Biologische Aktivität

3-(N-Methylaminocarbonyl)phenylboronic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique properties and interactions with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀BNO₃, with a molecular weight of 178.98 g/mol. The compound features a boronic acid functional group (B(OH)₂) attached to a phenyl ring, which also carries an N-methylaminocarbonyl substituent at the meta position. This structure allows it to participate in various chemical reactions and biological interactions.

Interaction with Diols

One of the primary biological activities of this compound is its ability to form reversible covalent bonds with diols. This property is crucial for its applications in chemical biology, particularly in studying protein-protein interactions and designing carbohydrate-binding molecules. The boronic acid group selectively binds to cis-diols found in carbohydrates and glycoproteins, which can influence cellular signaling pathways relevant to cancer and other diseases.

Inhibition of Enzymes

Recent studies have highlighted the potential of phenylboronic acids, including this compound, as inhibitors of β-lactamases—enzymes that confer antibiotic resistance in bacteria. For instance, derivatives of phenylboronic acids have shown activity against class A carbapenemases (KPC-2 and GES-5) and class C cephalosporinases (AmpC). These compounds can restore the efficacy of β-lactam antibiotics against resistant strains by protecting them from hydrolysis .

Applications in Medicinal Chemistry

This compound has several notable applications:

- Drug Development : It serves as a key starting material in the synthesis of novel inhibitors targeting Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers. This application underscores its potential role in developing targeted cancer therapies.

- Fluorescent Probes : The compound has been utilized to create fluorescent probes for the selective detection of sialic acid residues on cell surfaces. These probes are valuable for investigating the biological roles of sialic acids in cellular processes.

- Material Science : Due to its ability to form covalent bonds and self-assemble, this compound is being explored for use in creating novel materials with specific functionalities.

Study on Enzyme Inhibition

A study published in Nature Communications demonstrated that derivatives of phenylboronic acids could inhibit KPC-2 effectively, restoring susceptibility to meropenem in clinical strains overexpressing this enzyme. The study utilized molecular docking and enzyme kinetics to elucidate the binding mechanisms and evaluate the inhibitory profiles against various β-lactamases .

Development of Sialic Acid Probes

In another significant study published in Angewandte Chemie International Edition, researchers developed a fluorescent probe based on this compound for detecting sialic acids on cell surfaces. This probe was instrumental in studying the role of sialic acids in cancer progression and immune evasion mechanisms.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 4-(N-Methylaminocarbonyl)phenylboronic acid | Similar N-methylaminocarbonyl group at para position | 1.00 |

| 3-(Dimethylcarbamoyl)phenylboronic acid | Contains dimethylcarbamoyl instead of methylaminocarbonyl | 0.97 |

| 4-(Dimethylcarbamoyl)phenylboronic acid | Dimethylcarbamoyl at para position | 0.97 |

| 4-(Cyclopropylcarbamoyl)phenylboronic acid | Cyclopropyl group instead of methyl | 0.95 |

| 4-((2-(Dimethylamino)ethyl)carbamoyl)phenylboronic acid hydrochloride | Contains a dimethylamino ethyl substituent | 0.92 |

The unique N-methylaminocarbonyl substitution at the meta position enhances its reactivity and specificity towards certain biomolecules compared to other derivatives.

Q & A

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Methodology : Apply DFT/B3LYP methods with Gaussian software to optimize molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate vibrational spectra (IR/Raman). Validate results against experimental data (e.g., X-ray crystallography, NMR). Use molecular docking to predict interactions with biological targets (e.g., sialic acid-rich glycoproteins) .

Q. Can mechanochemical synthesis replace traditional solution-phase methods for producing boronic acid polymers?

- Methodology : Explore solvent-free grinding of this compound with siloxane oligomers using a ball mill. Characterize products via Si NMR and thermogravimetric analysis (TGA). Compare reaction efficiency (yield, time) and polymer properties (thermal stability, porosity) with conventional methods .

Q. How does the N-methylaminocarbonyl group enhance the biomedical applicability of phenylboronic acids?

- Methodology : Investigate the group’s role in improving solubility and reducing nonspecific binding. Test in vitro using fluorescence-based assays with sialylated cancer cells. Compare uptake and retention against unmodified phenylboronic acids. Use confocal microscopy to visualize subcellular localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.